molecular formula C15H17N7OS B6533995 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine CAS No. 1058205-08-5

1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine

Cat. No. B6533995
CAS RN: 1058205-08-5
M. Wt: 343.4 g/mol
InChI Key: SVMCDQXDNTUXQP-UHFFFAOYSA-N
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Description

The compound “1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It is a part of a class of compounds that have shown significant anti-proliferation effects, particularly against gastric cancer .

Scientific Research Applications

Organic Synthesis

The synthesis of 1,2,3-triazoles, including ETP, has been a subject of extensive research. Various methodologies exist, such as:

    Huisgen 1,3-Dipolar Cycloaddition: This classic click chemistry approach allows efficient construction of 1,2,3-triazoles by combining azides and alkynes .

    Metal-Catalyzed 1,3-Dipolar Cycloaddition: Transition metal catalysts facilitate the formation of triazoles. These reactions offer diverse substrate compatibility .

    Strain-Promoted Azide-Alkyne Cycloaddition: In this bioorthogonal reaction, strained cyclooctynes react with azides, providing a powerful tool for chemical biology and drug discovery .

Bioconjugation

ETP can be functionalized and linked to biomolecules (e.g., proteins, peptides) via click chemistry. This bioconjugation strategy enables targeted drug delivery and diagnostics.

Remember, ETP’s versatility extends beyond these fields, and ongoing research continues to unveil new applications. Keep an eye on this intriguing compound—it might just revolutionize science! 🌟

Future Directions

The future directions for research on “1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine” and similar compounds could involve further exploration of their anti-cancer effects, particularly against gastric cancer . Additionally, the development of quantitative structure–activity relationship (QSAR) models could help in predicting the anti-cancer effects of these compounds and aid in the screening of efficient and novel drugs .

properties

IUPAC Name

[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N7OS/c1-2-22-14-12(18-19-22)13(16-10-17-14)20-5-7-21(8-6-20)15(23)11-4-3-9-24-11/h3-4,9-10H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMCDQXDNTUXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CS4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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